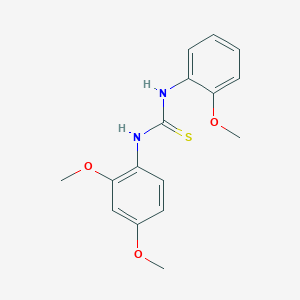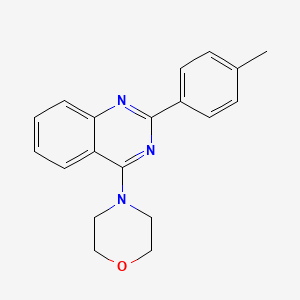
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects. In
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea exerts its antioxidant effects by scavenging various ROS, such as superoxide anion, hydrogen peroxide, and hydroxyl radical. It also inhibits lipid peroxidation, a process that can lead to cellular damage. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has been found to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to protect against ischemia/reperfusion injury in various organs, including the heart, liver, and kidney. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress-induced damage in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other antioxidants. However, N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea can also exhibit some non-specific effects, which can complicate the interpretation of results.
Zukünftige Richtungen
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has several potential future directions for scientific research. It could be used to study the role of oxidative stress in various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea could also be used to study the effects of oxidative stress on aging and age-related diseases. Additionally, N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea could be used to develop new antioxidant therapies for various diseases. Further research is needed to fully understand the potential of N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea in scientific research.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea is a synthetic compound that has been widely used in scientific research as a potent antioxidant and free radical scavenger. It has been shown to have various biochemical and physiological effects, including protection against oxidative stress-induced damage and anti-inflammatory effects. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments, but also some limitations. Future research on N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea could lead to new insights into the role of oxidative stress in various diseases and the development of new antioxidant therapies.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea can be synthesized by reacting 2,4-dimethoxyaniline with 2-methoxybenzoyl isothiocyanate in the presence of a base, such as potassium carbonate. The reaction yields a white crystalline solid that can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has been extensively used in scientific research as a potent antioxidant and free radical scavenger. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has also been used to study the role of reactive oxygen species (ROS) in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-19-11-8-9-13(15(10-11)21-3)18-16(22)17-12-6-4-5-7-14(12)20-2/h4-10H,1-3H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULKCIDSOSXWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)

![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)

![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)
